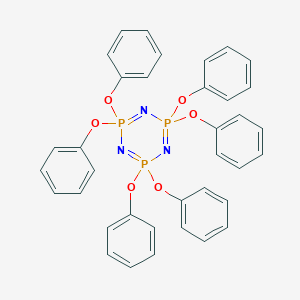

Hexaphenoxycyclotriphosphazene

Vue d'ensemble

Description

Hexaphenoxycyclotriphosphazene (HPCTP) is a cyclic phenoxyphosphazene . It is a thermally and hydrolytically stable phosphorus-nitrogen flame retardant with favorable electrical properties . It shows higher heat distortion temperature compared to aromatic bisphosphates . It can be applied on epoxy, FCCL, LED, powder coating, embedding material, high molecular material . It owns outstanding hydrolytic resistance, mechanical property, which can enhance the adding value of products and provide excellent fireproof effect .

Synthesis Analysis

A novel phosphazene-based compound called hexaphenoxycyclotriphosphazene (HPCTP) was synthesized and characterized by Fourier transform infrared spectroscopy as well as proton and phosphorus nuclear magnetic resonance spectroscopies . To improve the thermostability and fire safety of HPCP-containing EP, UiO66-NH 2 (a kind of metal-organic frame, MOF) was combined with halloysite nanotubes (HNTs) by hydrothermal reaction to create a novel synergistic flame retardant (H-U) of HPCP for EP .Molecular Structure Analysis

Crystals of hexaphenoxycyclotriphosphazene, [NP (OPh)2]3, are monoclinic, a= 11·176 (4), b= 19·270 (3), c= 16·171 (4)Å, β= 92·07 (2)°, Z= 4, space group P21/n . The structure was determined with diffractometer data by Patterson and electron-density methods, and refined by block-diagonal least-squares methods to R 0·037 for 2899 observed reflexions .Chemical Reactions Analysis

Hexaphenoxycyclotriphosphazene (HPCP) is a common flame retardant for epoxy resin (EP). To improve the thermostability and fire safety of HPCP-containing EP, UiO66-NH 2 (a kind of metal-organic frame, MOF) was combined with halloysite nanotubes (HNTs) by hydrothermal reaction to create a novel synergistic flame retardant (H-U) of HPCP for EP . For the EP containing HPCP and H-U, the initial decomposition temperature ( T5%) and the temperature of maximum decomposition rate ( Tmax) increased by 11 and 17 °C under nitrogen atmosphere compared with those of the EP containing only HPCP .Physical And Chemical Properties Analysis

Hexaphenoxycyclotriphosphazene (HPCTP) is a thermally and hydrolytically stable phosphorus-nitrogen flame retardant with favorable electrical properties . It shows higher heat distortion temperature compared to aromatic bisphosphates .Applications De Recherche Scientifique

Flame Retardant for Epoxy Resin

HPCP is commonly used as a flame retardant for epoxy resin (EP). It improves the thermostability and fire safety of EP. A novel synergistic flame retardant (H-U) of HPCP for EP was created by combining UiO66-NH2 (a kind of metal-organic frame, MOF) with halloysite nanotubes (HNTs) by hydrothermal reaction . The EP containing HPCP and H-U exhibited better tensile and flexural properties due to the addition of rigid nanoparticles .

Flame Retardant for Polyamide 6 Fibers

HPCP is used as a flame retardant in the development of flame-retarded polyamide 6 fibers by melt spinning . HPCP causes a lower melting point and a higher crystallinity of polyamide 6 chips, which influences the spinning process .

Enhancing Mechanical Properties of EVA Composite Materials

EVA composite materials containing 5 wt% HPCP exhibit optimal mechanical properties, with TS and EB values of 15.0 MPa and 1520.1%, respectively .

Mécanisme D'action

Target of Action

HPCTP is primarily used as a flame retardant . Its primary targets are various materials that are prone to catching fire, such as epoxy resin (EP) . By acting on these materials, HPCTP enhances their resistance to ignition and slows down the spread of fire.

Mode of Action

HPCTP interacts with its targets (flammable materials) by integrating into their structure. For instance, in the case of EP, HPCTP is combined with other compounds like UiO66-NH2 (a kind of metal-organic frame, MOF) and halloysite nanotubes (HNTs) to create a synergistic flame retardant . This interaction enhances the thermostability and fire safety of the material .

Biochemical Pathways

It’s known that the compound and its metabolites can antagonize retinoic acid and retinoic x receptors . This antagonistic activity may contribute to certain developmental abnormalities in organisms exposed to HPCTP .

Pharmacokinetics

It’s known that hpctp can be metabolized into pentaphenoxycyclotriphosphazene (ppctp) in organisms exposed to it .

Result of Action

The primary result of HPCTP’s action is enhanced flame retardancy. Materials treated with HPCTP exhibit increased resistance to ignition and slower spread of fire . Exposure to hpctp and its metabolites can also lead to developmental abnormalities in organisms .

Action Environment

The action of HPCTP can be influenced by various environmental factors. For instance, the flame retardant performances of materials treated with HPCTP can be weakened under certain conditions . Moreover, HPCTP has been detected in various environmental settings, indicating its potential to affect wildlife .

Orientations Futures

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJDJUURJAICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152110 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaphenoxycyclotriphosphazene | |

CAS RN |

1184-10-7 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)